3-Chloro-8-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Chloro-8-methylimidazo[1,2-a]pyridine: is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their fused bicyclic structures, which consist of an imidazole ring fused to a pyridine ring. This specific compound features a chlorine atom at the third position and a methyl group at the eighth position of the imidazo[1,2-a]pyridine scaffold. Imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been used in the development of new tb drugs .
Pharmacokinetics
It is noted that some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It is noted that some imidazo[1,2-a]pyridine analogues have shown significant cytotoxicity against chinese hamster ovary cells (cho-k1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methylimidazo[1,2-a]pyridine can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. One common approach involves the condensation of 2-aminopyridine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of 3-amino-8-methylimidazo[1,2-a]pyridine.
Substitution: Formation of 3-alkoxy-8-methylimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-8-methylimidazo[1,2-a]pyridine is used as a building block in organic synthesis for the preparation of various heterocyclic compounds. It serves as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs targeting specific biological pathways .
Medicine: Medicinal chemistry research has explored the use of this compound derivatives as potential therapeutic agents for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is utilized in the development of advanced materials with unique properties, such as improved thermal stability and electronic conductivity .
Comparison with Similar Compounds
- 3-Bromo-8-methylimidazo[1,2-a]pyridine
- 3-Iodo-8-methylimidazo[1,2-a]pyridine
- 3-Fluoro-8-methylimidazo[1,2-a]pyridine
Comparison: Compared to its halogenated analogs, 3-Chloro-8-methylimidazo[1,2-a]pyridine exhibits unique reactivity and biological activity due to the presence of the chlorine atom. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its bromine, iodine, and fluorine counterparts .
Properties
IUPAC Name |
3-chloro-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCPXUHCLPVNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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